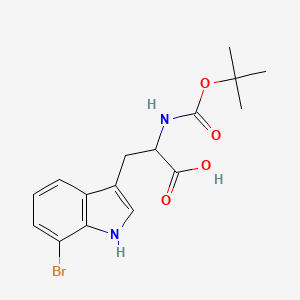

Boc-7-bromo-DL-tryptophan

Description

Contextual Significance of Tryptophan Analogs in Advanced Chemical Biology

Tryptophan analogs, including their halogenated forms, are of significant interest in advanced chemical biology. The modification of tryptophan's indole (B1671886) ring can alter hydrophobicity, electronic properties, and steric interactions, which in turn can modulate the biological activity and stability of peptides and proteins into which they are incorporated. nih.govencyclopedia.pub These analogs serve as valuable probes for studying protein structure and function, and as building blocks for creating novel bioactive molecules. The ability to introduce specific modifications allows researchers to dissect molecular recognition events, enzyme mechanisms, and signal transduction pathways. encyclopedia.pub

Overview of Halogenation Strategies in Amino Acid Modification and Design

The incorporation of halogen atoms into amino acids can be achieved through both chemical synthesis and biocatalytic methods. mdpi.comfrontiersin.org Chemical synthesis often involves electrophilic halogenating agents, but can sometimes lead to challenges in achieving regioselectivity, especially with complex molecules. technologypublisher.com

In contrast, enzymatic halogenation, often utilizing flavin-dependent halogenases, offers a high degree of regio- and stereoselectivity under mild, environmentally friendly conditions. frontiersin.orgtechnologypublisher.com These enzymes can specifically target certain positions on the amino acid scaffold. frontiersin.org For instance, tryptophan halogenases have been identified that can selectively halogenate the tryptophan indole ring at the C5, C6, or C7 positions. nih.gov The development of engineered halogenases is further expanding the scope of these biocatalytic transformations. mdpi.com

Historical and Current Perspectives on Brominated Tryptophan Research and Utility

Brominated tryptophans are found in various natural products, particularly from marine organisms, where they often contribute to the potent biological activities of the parent molecules. encyclopedia.pubfrontiersin.org For example, 7-bromo-L-tryptophan is a known precursor to the proteasome inhibitor TMC-95A. frontiersin.org While often found as part of larger peptides, the free amino acids themselves typically show negligible bioactivity. encyclopedia.pub

Current research continues to explore the utility of brominated tryptophans. They are used as synthetic intermediates for creating more complex molecules and for incorporation into peptides to enhance their properties. mdpi.commdpi.com For instance, the presence of a bromine atom can increase the hydrophobicity of a peptide, which can be beneficial for its interaction with biological membranes. encyclopedia.pub Furthermore, brominated tryptophans can serve as handles for further chemical modifications, such as cross-coupling reactions, to create novel structures. chemistryviews.org The study of brominated tryptophans also extends to understanding disease progression, as exemplified by the identification of lower levels of 6-bromotryptophan as a risk factor for chronic kidney disease progression. nih.gov

Chemical and Physical Properties of Boc-7-bromo-DL-tryptophan

| Property | Value |

| CAS Number | 1219432-58-2 |

| Molecular Formula | C16H19BrN2O4 |

| Molecular Weight | 383.24 g/mol |

| IUPAC Name | 7-bromo-N-(tert-butoxycarbonyl)tryptophan |

| Synonym | 3-(7-bromo-1h-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid |

| Purity | Typically ≥95% |

| Storage Temperature | Room Temperature |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(7-bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrN2O4/c1-16(2,3)23-15(22)19-12(14(20)21)7-9-8-18-13-10(9)5-4-6-11(13)17/h4-6,8,12,18H,7H2,1-3H3,(H,19,22)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQVLODKGIHVFTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC=C2Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications in Peptide and Protein Chemistry

Integration of Boc-7-Bromo-DL-Tryptophan into Peptide Synthesis

The incorporation of this compound into peptide chains is achieved through established synthetic methodologies. Its Boc (tert-butyloxycarbonyl) protecting group makes it particularly suitable for the classic Boc/Bzl protection scheme in peptide synthesis.

This compound is readily integrated into both Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis protocols. In SPPS, the peptide is assembled stepwise on a solid resin support, which simplifies the purification process by allowing excess reagents and byproducts to be washed away after each step. The Boc strategy for SPPS involves the use of the acid-labile Boc group for temporary Nα-amino protection and more acid-stable groups, often benzyl-based, for side-chain protection. The repetitive removal of the Boc group is typically accomplished with moderate acid, such as trifluoroacetic acid (TFA), while the final cleavage of the peptide from the resin and removal of side-chain protecting groups requires a strong acid like hydrogen fluoride (HF).

Solution-phase synthesis, while often more labor-intensive due to the need for purification after each step, remains a valuable method, particularly for large-scale synthesis of shorter peptides. In both approaches, this compound can be coupled to the growing peptide chain using standard activation reagents.

| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Synthesis |

| Principle | Peptide is anchored to a solid resin support during synthesis. | All reactants are dissolved in a suitable solvent. |

| Purification | Performed by washing the resin after each coupling/deprotection step. | Requires purification (e.g., crystallization, chromatography) after each step. |

| Reagent Use | Excess reagents are used to drive reactions to completion and are easily washed away. | Stoichiometric amounts of reagents are preferred to simplify purification. |

| Scalability | Excellent for research-scale and automated synthesis. | Often preferred for large-scale industrial production of specific peptides. |

| Incorporation | This compound is added sequentially like other amino acids in the automated or manual cycle. | This compound is coupled in solution, and the resulting dipeptide is purified before the next coupling. |

A significant challenge in peptide synthesis involving tryptophan, particularly within the Boc/Bzl framework, is the susceptibility of the indole (B1671886) side chain to modification under acidic conditions. During the repeated TFA treatments for Boc deprotection and the final strong acid cleavage, electrophilic species can attack the electron-rich indole ring. The presence of the electron-withdrawing bromine atom at the 7-position can influence this reactivity, but protective measures are still crucial.

Common strategies to prevent side reactions include:

Use of Scavengers: Cationic species, such as tert-butyl cations formed during Boc-group removal, can alkylate the indole ring. To prevent this, "scavengers" are added to the cleavage cocktail. Dithioethane (DTE) is often included in the TFA solution to capture these reactive cations.

Indole Nitrogen Protection: In some cases, the indole nitrogen itself is protected to reduce its nucleophilicity. In Boc chemistry, a common protecting group for the tryptophan indole nitrogen is the formyl (For) group. This group is stable to the TFA used for Nα-Boc removal but is cleaved during the final HF treatment.

| Strategy | Description | Application Stage | Key Reagents |

| Scavenging | Addition of nucleophilic compounds to the reaction mixture to trap reactive electrophiles (e.g., carbocations) that could otherwise modify the indole ring. | Nα-Boc deprotection and final cleavage. | Dithioethane (DTE), Thioanisole, Phenol, Water. |

| Indole-Nitrogen Protection | Acylation of the indole nitrogen with a temporary protecting group to reduce the ring's reactivity. | The protecting group is present throughout the synthesis. | The Formyl (For) group is commonly used in Boc-SPPS. |

Achieving the precise placement of this compound within a peptide sequence is fundamental to its utility.

Chemical Synthesis (SPPS): The most direct method for site-specific incorporation is through chemical synthesis. In SPPS, the peptide is built one amino acid at a time according to a pre-determined sequence. This compound is simply introduced at the desired position in the chain during the corresponding coupling cycle. This method offers complete control over the placement of the modified residue.

Biosynthetic Incorporation (Genetic Code Expansion): An alternative and powerful approach for incorporating modified amino acids into proteins is through the expansion of the genetic code. This involves engineering a host organism (like E. coli) to recognize a nonsense codon (e.g., the amber stop codon, UAG) as a signal to insert a non-canonical amino acid. This requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the modified amino acid (in this case, a halogenated tryptophan) and does not cross-react with the host's native machinery. This technique allows for the site-specific insertion of halogenated tryptophans directly into proteins during ribosomal translation.

Peptide Stapling and Conformationally Constrained Peptide Design utilizing Tryptophan Derivatives

Peptides often suffer from poor metabolic stability and low cell permeability due to their conformational flexibility. "Peptide stapling" is a strategy used to lock a peptide into a specific, often helical, conformation, which can enhance its biological activity and stability. Halogenated tryptophan derivatives, such as 7-bromotryptophan, are valuable tools for creating stapled peptides.

The bromine atom serves as a handle for intramolecular cross-linking reactions. A prominent method is the on-resin Suzuki-Miyaura cross-coupling reaction. In this approach, a peptide is synthesized containing both a 7-bromotryptophan residue and another amino acid residue that has been modified to carry a boronic acid or boronic ester. A palladium catalyst is then used to form a carbon-carbon bond between the two side chains, creating a "staple" that constrains the peptide's structure. This technique has been successfully used to prepare bicyclic stapled peptides with improved properties.

| Stapling Reaction | Residues Involved | Key Reagent/Catalyst | Resulting Linkage |

| Suzuki-Miyaura Coupling | 7-Bromotryptophan and a boronic acid-modified amino acid. | Palladium (Pd) catalyst. | Biaryl (C-C) bond. |

| C-H Activation | Tryptophan and an iodo-aryl amino acid (e.g., iodo-phenylalanine). | Palladium (Pd) catalyst. | Biaryl (C-C) bond. |

| Petasis Reaction | Tryptophan and an amino acid modified with a boronic acid. | None (multicomponent reaction). | Amine-containing linkage. |

Advanced Late-Stage Diversification and Functionalization of Peptides

Late-stage diversification refers to the modification of a peptide after its primary sequence has been assembled. This approach is highly efficient for creating libraries of related peptide analogues for structure-activity relationship studies. The 7-bromo substituent on the tryptophan indole ring is an ideal anchor for such modifications.

Bioorthogonal chemistry involves reactions that can proceed in a biological environment without interfering with native biochemical processes. "Click chemistry," a subset of bioorthogonal chemistry, describes reactions that are rapid, high-yielding, and produce minimal byproducts.

While the carbon-bromine bond itself is not a "click" handle, it is a versatile precursor for introducing moieties that are. Through palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Suzuki reactions, an alkyne or azide group can be attached to the 7-position of the tryptophan ring. These alkyne and azide functionalities are the canonical handles for the widely used copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) click reactions.

This two-step process—installing a bioorthogonal handle via cross-coupling to the 7-bromotryptophan residue, followed by a click reaction—enables the covalent attachment of a wide array of molecules to the peptide, including:

Fluorescent dyes for imaging.

Biotin for affinity purification.

Polyethylene glycol (PEG) to improve solubility and pharmacokinetic properties.

Cytotoxic drugs to create peptide-drug conjugates.

This strategy of using halogenated tryptophans as a platform for late-stage functionalization provides a powerful tool for peptide modification and bio-conjugation.

Photocatalytic Modification of Tryptophan at Specific Positions within Peptides

Photoredox catalysis has emerged as a mild and highly selective method for the post-synthetic modification of peptides and proteins, compatible with biological conditions. rhhz.net Tryptophan, with its electron-rich indole side chain, is a prime target for such modifications. rhhz.netnih.gov Photocatalytic strategies allow for the specific functionalization of tryptophan residues within a peptide sequence, often with high chemoselectivity over other amino acid residues. nih.gov

One notable approach involves the photocatalytic alkylation of tryptophan. This method uses an organic photocatalyst and visible light to tether various functional groups, such as difluoroalkyl moieties, to the tryptophan residue. nottingham.ac.uk The reaction conditions are biocompatible, enabling the functionalization of complex peptides and the creation of diverse libraries of small molecule-peptide conjugates. nottingham.ac.uk Research has also demonstrated the ability to achieve tryptophan β-position conjugation via photocatalysis, a transformation that has been successfully applied to endogenous peptides like glucagon. nih.gov These light-driven modifications provide a reliable and practical tool for the chemoselective alteration of tryptophan-containing oligopeptides, which is crucial for enhancing the therapeutic properties of peptides. rhhz.net

The versatility of this approach is highlighted by its use in various bioconjugation applications, including protein labeling and the synthesis of macrocyclic or "stapled" peptides. nottingham.ac.ukresearchgate.net By incorporating a reactive moiety into the peptide sequence during synthesis, subsequent photocatalytic reactions can induce macrocyclization, a strategy used to enhance peptide stability and cell permeability. nottingham.ac.uk

Protein Engineering and Noncanonical Amino Acid Incorporation

Protein engineering aims to create novel proteins with enhanced or new functions, a goal significantly advanced by the ability to incorporate ncAAs. nih.govnih.gov Halogenation, in particular, can introduce desirable properties such as increased permeability across cell membranes and enhanced target affinity. nih.gov

Genetic Code Expansion Technology for Site-Specific Halogenated Tryptophan Integration into Proteins

Genetic code expansion is a powerful technology that enables the site-specific incorporation of ncAAs, including halogenated tryptophans like 7-bromotryptophan, directly into proteins in living organisms. nih.govmdpi.com This technique repurposes a "blank" codon, typically the amber stop codon (UAG), to encode the ncAA. researchgate.netnih.gov The process requires an engineered, bioorthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair. mdpi.comresearchgate.net This engineered aaRS/tRNA pair functions independently of the host cell's endogenous machinery, ensuring that the ncAA is exclusively and precisely inserted at the specified amber codon site within the target gene. nih.gov

Researchers have successfully developed autonomous E. coli cells capable of both biosynthesizing halogenated tryptophan derivatives and incorporating them into proteins. researchgate.netnih.gov By introducing genes for halogenase enzymes, these cells can produce 6-chloro-tryptophan, 7-chloro-tryptophan, 6-bromo-tryptophan, and 7-bromo-tryptophan from inexpensive halide salts. nih.gov These derivatives are then incorporated into a target protein, such as superfolder green fluorescent protein (sfGFP), at a specific site in response to an amber codon, utilizing an engineered chimeric phenylalanyl-tRNA synthetase (chPheRS)/tRNA pair. nih.govresearchgate.net This integrated system overcomes the limitation of needing to externally supply costly and complex ncAAs. researchgate.netnih.gov

The efficiency of incorporating different halogenated tryptophans can be compared using engineered aaRS/tRNA pairs. The table below illustrates the relative incorporation efficiencies of various halogenated tryptophans into sfGFP using two different synthetase/tRNA systems.

| Halogenated Tryptophan | chPheRS3/chPheT Efficiency (a.u.) | chPheRS4/chPheT Efficiency (a.u.) |

| 6-chloro-tryptophan | ~1500 | ~750 |

| 7-chloro-tryptophan | ~1250 | ~1500 |

| 6-bromo-tryptophan | ~1000 | ~1000 |

| 7-bromo-tryptophan | ~750 | ~1750 |

| Control (no ncAA) | <100 | <100 |

| Data adapted from fluorescence measurements of sfGFP expression, indicating relative incorporation efficiency. researchgate.net |

Modulation of Protein Structure and Function through Selective Halogenation

The site-specific integration of a halogenated tryptophan can profoundly modulate the structure and function of a protein. nih.govresearchgate.net The introduction of a bulky and electronegative bromine atom onto the tryptophan indole ring can alter local protein conformation, stability, and intermolecular interactions. nih.gov Halogen bonds, which are noncovalent interactions involving a halogen atom, can contribute to the stability of protein structures and enhance binding affinity to target molecules. nih.gov

This strategic modification has been shown to impart a range of desirable properties. For instance, halogenation can increase the hydrophobicity of a peptide or protein, potentially improving its ability to cross cell membranes. nih.gov In the context of therapeutic peptides, the presence of brominated tryptophan analogs can confer structural stability and resistance to proteolytic degradation due to the steric hindrance provided by the bromine atom. eurekalert.org

Furthermore, the introduction of halogenated residues provides a chemical handle for further derivatization. For example, bromotryptophan incorporated into a peptide can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.netresearchgate.net This allows for the site-specific attachment of a wide array of chemical moieties, enabling the creation of complex bioconjugates, bicyclic peptides with improved pharmacological properties, and proteins with novel functions. researchgate.net The ability to precisely engineer proteins with halogenated tryptophans thus opens a broad spectrum of possibilities for creating new biocatalysts, therapeutics, and research tools. nih.govresearchgate.net

Mechanistic and Biological Investigations

Elucidation of Biological Activities and Pharmacological Potentials of Halogenated Tryptophan Analogs

Halogenation of the tryptophan scaffold has been shown to be a viable strategy for the development of novel bioactive compounds. The position of the halogen atom on the indole (B1671886) ring is a critical determinant of the biological activity, with 7-substituted analogs often exhibiting distinct properties compared to those substituted at other positions.

Halogenated tryptophan derivatives have demonstrated significant potential as anti-parasitic agents, particularly against Trypanosoma brucei, the causative agent of human African trypanosomiasis. A study investigating a series of halogenated tryptophan analogs revealed that compounds with halogenation at the 7-position of the indole ring displayed the most potent and selective trypanocidal activity. nih.gov The trypanocidal effects of these compounds were found to be reversible with the addition of excess natural tryptophan, suggesting a competitive mechanism of action related to tryptophan metabolism. nih.gov

Metabolomic analysis of parasites treated with these potent 7-halogenated analogs indicated significant disturbances in the parasite's metabolic functions, particularly in aromatic amino acid metabolism. nih.gov This suggests that the trypanocidal activity stems from the disruption of essential transamination processes within the parasite. nih.gov The methyl esters of these 7-halogenated tryptophans showed even greater potency, likely due to enhanced cellular uptake. nih.gov

| Compound | Substitution | EC50 against T. brucei (μM) | Selectivity Index (SI) |

|---|---|---|---|

| 7-chlorotryptophan methyl ester | 7-Cl | 7.0 | 71.4 |

| 7-bromotryptophan methyl ester | 7-Br | 7.4 | 67.6 |

| 7-iodotryptophan methyl ester | 7-I | 5.4 | 92.6 |

While direct studies on the anti-tumor activities of Boc-7-bromo-DL-tryptophan are limited, research on related brominated indole compounds provides some insights. For instance, a derivative of 7-bromo-L-tryptophan, TMC-95A, has been shown to be a potent inhibitor of the 20S proteasome, a key cellular component involved in protein degradation. frontiersin.org Inhibition of the proteasome is a validated strategy in cancer therapy, suggesting that 7-bromo-tryptophan derivatives could serve as scaffolds for the development of anti-cancer agents. frontiersin.org

Furthermore, studies on brominated indoles from marine molluscs have demonstrated significant anti-inflammatory activity. researchgate.netnih.gov These compounds were found to inhibit the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin (B15479496) E2 (PGE2). researchgate.netnih.gov The position of the bromine atom was found to be crucial for this activity, with a general trend of 5-bromo > 6-bromo > 7-bromo substitution for isatin (B1672199) compounds. researchgate.netnih.gov Given the well-established link between chronic inflammation and cancer development, the anti-inflammatory properties of brominated indoles may contribute to potential anti-tumor effects.

7-Bromo-DL-tryptophan is utilized in neuroscience research as a tool to investigate serotonin (B10506) pathways and receptor interactions. chemimpex.com As a structural analog of tryptophan, the precursor to the neurotransmitter serotonin, 7-bromo-tryptophan can be used to probe the structure and function of enzymes and receptors involved in serotonergic signaling. chemimpex.comchemimpex.com This makes it a valuable compound in studies related to mood disorders, such as depression and anxiety, where serotonin plays a crucial role. chemimpex.comchemimpex.com Its use as a precursor in the synthesis of more complex molecules targeting neurological disorders is also an area of active research. chemimpex.comchemimpex.com

The antimicrobial potential of brominated tryptophan derivatives has been explored. A study on brominated tryptophan compounds isolated from marine sponges revealed that several of these molecules, including 5-bromo-N,N-dimethyltryptophan and 5-bromohypaphorine, exhibited weak to moderate inhibitory activity against the bacterium Staphylococcus epidermidis. nih.gov This suggests that the brominated indole scaffold could be a starting point for the development of new antibacterial agents.

There is limited specific information available in the searched literature regarding the insecticidal and hemolytic activities of this compound or its close analogs.

Biochemical Studies and Molecular Interactions

The introduction of a bromine atom at the 7-position of the tryptophan ring system significantly alters its electronic and steric properties, leading to distinct interactions with enzymes and other biomolecules.

As mentioned previously, 7-halogenated tryptophan analogs have been shown to disrupt essential transamination mechanisms in Trypanosoma brucei, highlighting their impact on parasitic metabolic pathways. nih.gov In addition to this, 7-bromo-L-tryptophan has been identified as an inhibitor of other key enzymes. It has been shown to inhibit the activity of anthranilate phosphoribosyltransferase, an enzyme involved in the tryptophan biosynthetic pathway. frontiersin.org

Furthermore, derivatives of 7-bromo-L-tryptophan have demonstrated inhibitory activity against the 20S proteasome's chymotrypsin-like, trypsin-like, and peptidyl-glutamyl-peptide-hydrolyzing activities. frontiersin.org This broad inhibitory profile underscores the potential of 7-brominated tryptophans to modulate key cellular processes through enzyme inhibition. The ability of 7-bromo-DL-tryptophan to be used in biochemical studies to investigate protein interactions and enzyme activities further emphasizes its role as a valuable research tool. chemimpex.com

Providing Insights into Protein-Ligand Interactions and Enzyme Mechanisms

The strategic incorporation of modified amino acids like 7-bromo-DL-tryptophan into proteins offers a powerful tool for elucidating the intricacies of protein-ligand interactions and the catalytic mechanisms of enzymes. The bromine atom at the 7-position of the indole ring serves as a unique probe, influencing the local electronic environment and providing a handle for various biochemical and biophysical studies.

Research has demonstrated that halogenated tryptophans can act as inhibitors of certain enzymes. For instance, 7-bromo-L-tryptophan has been shown to inhibit anthranilate phosphoribosyltransferase, an enzyme involved in the tryptophan biosynthesis pathway. This inhibitory action provides valuable insights into the enzyme's active site architecture and the specific interactions required for substrate binding and catalysis. By comparing the inhibitory effects of different halogenated tryptophans, researchers can dissect the roles of steric and electronic factors in molecular recognition.

Furthermore, the study of enzymes that naturally process halogenated substrates, such as tryptophan 7-halogenase (PrnA), has unveiled novel enzymatic mechanisms. Structural and mechanistic studies of these enzymes reveal a fascinating process of regioselective halogenation. The enzyme utilizes a flavin-dependent mechanism to generate a reactive halogenating species, which is then precisely positioned to modify the tryptophan substrate at the C7 position. Understanding these mechanisms not only expands our knowledge of biocatalysis but also provides a foundation for the development of novel biocatalysts for synthetic applications. The unique properties of 7-bromotryptophan make it an invaluable tool for probing these enzymatic processes.

Role of Halogenated Tryptophans in Protein Folding, Stability, and π-Interactions

The introduction of halogen atoms onto the tryptophan side chain can significantly influence the non-covalent interactions that govern protein folding, stability, and molecular recognition. The bromine atom in 7-bromo-DL-tryptophan, being larger and more polarizable than hydrogen, can modulate both steric and electronic properties of the indole ring, thereby affecting crucial intramolecular and intermolecular contacts.

One of the key interactions involving tryptophan in proteins is the π-π stacking interaction, which plays a vital role in stabilizing protein structures and in the binding of ligands. Quantum chemical analyses on halogenated 3-methylindole, a model for the tryptophan side chain, have shown that the stability of π-π stacking interactions is influenced by the nature of the halogen substituent. The stability of these interactions follows the trend F < Cl < Br < I. This indicates that the larger and more polarizable bromine atom in 7-bromotryptophan can lead to stronger π-π stacking interactions compared to native tryptophan. This enhanced interaction can contribute to increased protein stability and can be exploited in the design of proteins with tailored folding properties.

While direct, extensive studies on the global effects of 7-bromotryptophan incorporation on protein folding and stability are still emerging, the fundamental principles of non-covalent interactions suggest a significant impact. The increased strength of π-π stacking can stabilize local secondary and tertiary structures. However, the introduction of a bulky bromine atom could also lead to steric clashes if not accommodated within the protein structure, potentially causing local unfolding or destabilization. Therefore, the effect of 7-bromotryptophan on protein stability is context-dependent and is influenced by the specific location and environment of the substitution.

Development and Application of Halogenated Tryptophan Derivatives as Chemical Probes

Design and Synthesis of Fluorescent Probes for Chemical Biology and Biomedical Imaging

The unique photophysical properties of the indole ring of tryptophan make it an intrinsic fluorescent probe. Chemical modification of the tryptophan scaffold, such as through the introduction of a bromine atom, provides a versatile platform for the design and synthesis of novel fluorescent probes with tailored properties for chemical biology and biomedical imaging. 7-Bromo-L-tryptophan serves as a valuable precursor in the synthesis of such probes.

The bromine atom at the 7-position can be readily displaced or used as a handle for further chemical modifications through various cross-coupling reactions, such as the Suzuki or Sonogashira couplings. These reactions allow for the attachment of a wide range of functionalities, including other fluorophores, quenchers, or targeting moieties. For instance, coupling of a fluorescent dye to the 7-position of the tryptophan ring can lead to the development of probes for fluorescence resonance energy transfer (FRET) studies, which are instrumental in monitoring protein-protein interactions and conformational changes in real-time.

An example of a synthetic strategy to generate a fluorescent probe from a brominated tryptophan derivative is outlined below:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Palladium-catalyzed Suzuki Coupling | 7-Bromo-N-Boc-tryptophan methyl ester, boronic acid derivative of a fluorophore, Pd catalyst, base | N-Boc-7-(fluorophore)-tryptophan methyl ester |

| 2 | Deprotection | Acidic or basic conditions | 7-(fluorophore)-tryptophan |

This table illustrates a general approach where the bromine atom of a protected 7-bromotryptophan derivative is replaced with a fluorescent molecule via a palladium-catalyzed cross-coupling reaction. Subsequent removal of the protecting groups yields the final fluorescent amino acid probe, which can then be incorporated into peptides or used in other biological applications.

Utility in Bromodomain Research and Inhibitor Development (e.g., 19F-NMR screening)

Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues on histones and other proteins, playing a crucial role in the regulation of gene expression. As such, they have emerged as important targets for drug discovery, particularly in the field of oncology. The development of inhibitors that can selectively target specific bromodomains is an area of intense research.

While 19F-NMR spectroscopy using fluorinated amino acids has become a powerful tool for fragment-based screening and characterization of bromodomain inhibitors, the principles underlying this technique can be extended to other halogenated amino acids like 7-bromotryptophan. The introduction of a halogen atom provides a sensitive NMR probe to monitor the local chemical environment. Although 79Br and 81Br are quadrupolar nuclei, which can lead to broad NMR signals, the presence of the bromine atom can still induce detectable changes in the 1H or 13C chemical shifts of neighboring residues upon ligand binding.

Furthermore, the bromine atom in 7-bromotryptophan can serve as a heavy-atom label for X-ray crystallography studies. Co-crystallization of a bromodomain with a peptide containing 7-bromotryptophan can aid in solving the phase problem and provide high-resolution structural information about the protein-ligand interactions. This structural data is invaluable for the rational design and optimization of potent and selective bromodomain inhibitors. While direct applications of this compound in this specific context are not yet widely reported, its potential as a tool in a multidisciplinary approach to bromodomain research is significant.

Applications in Protein Profiling and Unnatural Amino Acid Incorporation Studies

The ability to incorporate unnatural amino acids (UAAs) with unique functionalities into proteins at specific sites has revolutionized the field of proteomics. This technique, known as genetic code expansion, allows for the introduction of chemical handles that can be used for a variety of applications, including protein profiling, which aims to identify and quantify the entire set of proteins in a biological sample.

Recent advancements in genetic code expansion have enabled the efficient and site-specific incorporation of halogenated tryptophans, including 6-bromo- and 7-bromotryptophan, into proteins in living cells. mdpi.comnih.gov This is typically achieved by engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the UAA and the corresponding codon (often an amber stop codon, UAG).

Once incorporated into a protein, 7-bromotryptophan can serve as a versatile tool for protein profiling. The bromine atom can be utilized in several ways:

Mass Spectrometry-Based Proteomics: The presence of the bromine atom introduces a characteristic isotopic signature (due to the nearly equal abundance of 79Br and 81Br isotopes) that can be readily detected by mass spectrometry. This unique signature can be used to identify and quantify proteins that have incorporated the UAA.

Affinity Tagging: The bromine atom can be used as a chemical handle for the attachment of affinity tags via cross-coupling reactions. This allows for the selective enrichment of the labeled proteins from complex mixtures, facilitating their identification and characterization.

Structural Probing: The bromine atom can act as a heavy-atom derivative for X-ray crystallography, aiding in protein structure determination.

The successful incorporation of 7-bromotryptophan into proteins opens up new avenues for studying protein function and interaction networks in a cellular context, providing a powerful tool for proteomic research.

Exploration as Boron Delivery Agents for Boron Neutron Capture Therapy (BNCT)

Boron Neutron Capture Therapy (BNCT) is a targeted radiation therapy that relies on the selective accumulation of boron-10 (B1234237) (¹⁰B) in tumor cells. When irradiated with thermal neutrons, the ¹⁰B atoms undergo a nuclear fission reaction, releasing high-energy alpha particles that can selectively kill cancer cells while sparing the surrounding healthy tissue. A critical component for the success of BNCT is the development of efficient and tumor-selective boron delivery agents.

Amino acids are attractive scaffolds for the design of boron delivery agents due to their active transport into cancer cells, which often overexpress specific amino acid transporters. Boronated derivatives of natural amino acids, such as boronophenylalanine (BPA), are already in clinical use. nih.gov The development of new boron carriers with improved tumor selectivity and accumulation is an active area of research.

While there are no direct reports of this compound being used as a boron delivery agent, its structure presents a promising platform for the synthesis of novel boronated compounds. The bromine atom at the 7-position of the indole ring can serve as a synthetic handle for the attachment of boron-containing moieties, such as carboranes or other boron clusters.

A potential synthetic route could involve a palladium-catalyzed cross-coupling reaction between a protected 7-bromotryptophan derivative and a boron-containing coupling partner.

| Reactant 1 | Reactant 2 | Reaction Type | Potential Product |

| N-Boc-7-bromo-DL-tryptophan | A carborane-containing boronic acid | Suzuki Coupling | N-Boc-7-(carboranyl)-DL-tryptophan |

| N-Boc-7-bromo-DL-tryptophan | An alkyne-functionalized carborane | Sonogashira Coupling | N-Boc-7-(carboranyl-ethynyl)-DL-tryptophan |

The resulting boronated tryptophan derivatives could then be evaluated for their uptake and retention in cancer cells and their efficacy in BNCT studies. The versatility of the tryptophan scaffold allows for further modifications to optimize the pharmacokinetic properties of the potential boron delivery agent.

Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment in Research Contexts

Spectroscopic methods are indispensable for elucidating the molecular structure of newly synthesized compounds like Boc-7-bromo-DL-tryptophan and confirming the regioselectivity of the bromination on the indole (B1671886) ring.

In broader research contexts, halogenated amino acids are valuable probes. For instance, if a fluorine atom were present, ¹⁹F-NMR could be a powerful tool to study protein-ligand interactions, as the fluorine signal is highly sensitive to its local chemical environment.

Table 1: Expected ¹H-NMR Data for this compound (based on 7-bromo-L-tryptophan)

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Indole NH | ~11.0 | Singlet | Broad signal, exchangeable with D₂O |

| Ar-H (C4-H) | ~7.6 | Doublet | Coupled to C5-H |

| Ar-H (C6-H) | ~7.4 | Doublet | Coupled to C5-H |

| Ar-H (C2-H) | ~7.3 | Singlet | Characteristic of the indole C2 proton |

| Ar-H (C5-H) | ~7.0 | Triplet | Coupled to C4-H and C6-H |

| α-CH | ~4.3 | Multiplet | Shifted due to Boc group and carboxyl |

| β-CH₂ | ~3.2 | Multiplet | Diastereotopic protons |

| Boc-(CH₃)₃ | ~1.4 | Singlet | Characteristic of the Boc protecting group |

Mass spectrometry (MS) is a critical tool for verifying the molecular weight of this compound. The expected monoisotopic mass of this compound is approximately 382.05 g/mol for the ⁷⁹Br isotope and 384.05 g/mol for the ⁸¹Br isotope. A key feature in the mass spectrum would be the characteristic isotopic pattern of a single bromine atom, with two peaks of nearly equal intensity separated by two mass units. This pattern provides definitive evidence for the presence of bromine in the molecule.

When coupled with a separation technique like Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-MS), it becomes a powerful method for purity assessment and identification of any synthesis-related impurities. Electrospray ionization (ESI) is a common ionization technique for such molecules. Fragmentation analysis (MS/MS) can further confirm the structure by showing characteristic losses, such as the loss of the Boc group (100 Da) or the carboxylic acid group (45 Da).

Chromatographic Separations for Isolation and Purity in Synthetic and Biological Research

Chromatographic techniques are essential for both the purification of this compound after synthesis and for its quantitative analysis in various research applications.

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique widely used for the purification and analysis of tryptophan derivatives. For this compound, reversed-phase HPLC is the method of choice. A C18 column is typically used, with a mobile phase consisting of a mixture of an aqueous solvent (often with an acid modifier like trifluoroacetic acid or formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for its identification and quantification. The purity of a sample can be assessed by the area of the main peak relative to the total area of all peaks in the chromatogram.

For larger-scale purification following synthesis, reversed-phase column chromatography is often employed. This technique operates on the same principles as reversed-phase HPLC but is used for preparative purposes to isolate the desired product from unreacted starting materials, by-products, and other impurities. The fractions collected from the column are typically analyzed by a simpler method, such as thin-layer chromatography (TLC) or HPLC, to identify those containing the pure product.

Advanced Biological Assay and Computational Methodologies

While specific biological assays for this compound are not extensively documented, the parent compound, 7-bromotryptophan, and other halogenated tryptophans are utilized in advanced biological and computational research. The Boc-protected form serves as a crucial building block for the synthesis of peptides and other complex molecules intended for these advanced studies. vectorlabs.com

Halogenated tryptophans, including 7-bromotryptophan, are of significant interest in protein engineering and as biological probes. nih.govresearchgate.net They can be incorporated into peptides and proteins to study protein structure, function, and interactions. nih.gov The bromine atom can serve as a heavy-atom label for X-ray crystallography or as a spectroscopic probe.

Computational studies have been employed to understand the enzymatic halogenation of tryptophan. frontiersin.org These studies investigate the mechanisms of tryptophan halogenases, enzymes that regioselectively halogenate tryptophan at various positions on the indole ring. frontiersin.org Density functional theory (DFT) calculations and molecular dynamics (MD) simulations are used to explore the reaction pathways and the factors controlling the regioselectivity of these enzymes. escholarship.org Such computational approaches provide insights that can guide the engineering of halogenases for the biosynthesis of novel halogenated compounds. frontiersin.orgtechnologypublisher.com

Metabolomics Analysis for Investigating Metabolic Disturbances

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. In the context of a compound like this compound, metabolomics would be a powerful tool to investigate how it perturbs the metabolic pathways of a biological system.

Research on other halogenated tryptophan analogues has demonstrated the utility of this approach. For instance, studies on the effects of these analogues on parasites have utilized metabolomics to reveal significant alterations in aromatic amino acid metabolism. nih.gov Such an analysis for this compound would likely involve treating a biological system (e.g., cell culture, organism) with the compound and then using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy to profile the resulting changes in the metabolome.

Key applications of metabolomics in the study of this compound could include:

Pathway Analysis: Identifying specific metabolic pathways that are upregulated or downregulated in response to the compound.

Biomarker Discovery: Pinpointing specific metabolites that could serve as biomarkers for the compound's activity or potential toxicity.

Mechanism of Action Elucidation: Providing clues about the molecular targets and mechanisms through which this compound exerts its effects.

Table 1: Illustrative Data from a Hypothetical Metabolomics Study of this compound

| Metabolite | Fold Change (Treated vs. Control) | p-value | Pathway Affected |

| Kynurenine | -1.8 | <0.05 | Tryptophan Metabolism |

| Serotonin (B10506) | -1.5 | <0.05 | Tryptophan Metabolism |

| Indole-3-acetic acid | +1.3 | >0.05 | Tryptophan Metabolism |

| Glutamate | +2.1 | <0.01 | Amino Acid Metabolism |

This data is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations for Elucidating Transport Mechanisms and Protein Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules. For this compound, MD simulations could provide invaluable insights into its interactions with biological macromolecules, such as proteins and enzymes, at an atomic level of detail.

For example, MD simulations have been employed to investigate the conformational dynamics of tryptophan halogenases, the enzymes responsible for the regioselective halogenation of tryptophan. nih.gov These studies have helped to elucidate the enzymatic mechanism and the role of key active site residues. nih.gov A similar approach for this compound could involve:

Binding Pose Prediction: Simulating the docking of this compound into the active site of a target protein to predict its preferred binding orientation.

Interaction Analysis: Identifying the key amino acid residues and types of non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the compound-protein complex.

Conformational Dynamics: Observing how the binding of this compound influences the structure and dynamics of the target protein.

Table 2: Potential Molecular Dynamics Simulation Parameters for this compound

| Parameter | Value/Description |

| Force Field | CHARMM36, AMBER |

| Water Model | TIP3P |

| Simulation Time | 100-500 nanoseconds |

| Ensemble | NPT (isothermal-isobaric) |

| Temperature | 300 K |

| Pressure | 1 bar |

Cell-Based Assays for Comprehensive Biological Activity Evaluation

For instance, cell-based assays are commonly used to screen for inhibitors of enzymes involved in tryptophan metabolism, such as indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO). nih.govresearchgate.netnih.govbpsbioscience.commdpi.com These assays often involve treating cells that express the target enzyme with the test compound and then measuring the production of downstream metabolites like kynurenine. nih.gov

Potential cell-based assays for this compound could include:

Cytotoxicity Assays: To determine the concentration at which the compound becomes toxic to cells (e.g., MTT assay, LDH assay).

Enzyme Inhibition Assays: To assess the ability of the compound to inhibit specific enzymes, particularly those involved in tryptophan metabolism.

Reporter Gene Assays: To measure the effect of the compound on the expression of specific genes.

Cellular Uptake and Efflux Assays: To understand how the compound is transported across the cell membrane.

Table 3: Example of a Cell-Based Assay Design for this compound

| Assay Type | Cell Line | Endpoint Measured | Potential Application |

| IDO1 Inhibition | HEK293 cells overexpressing IDO1 | Kynurenine levels in cell culture supernatant | Screening for potential immunomodulatory activity |

| Cytotoxicity | A549 lung cancer cells | Cell viability | Assessing potential anticancer properties |

| Neuronal Activity | SH-SY5Y neuroblastoma cells | Calcium imaging or neurotransmitter release | Investigating potential neuroactive effects |

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Boc-7-bromo-DL-tryptophan, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves bromination of tryptophan at the 7-position, followed by Boc (tert-butoxycarbonyl) protection of the amino group. Critical variables include:

- Bromination : Use of N-bromosuccinimide (NBS) under controlled pH and temperature to avoid over-bromination .

- Boc Protection : Reaction with di-tert-butyl dicarbonate in anhydrous conditions (e.g., DMF or THF) with a base like triethylamine.

- Purification : Reverse-phase HPLC or column chromatography to isolate the product. Yield optimization requires monitoring reaction kinetics via TLC or LC-MS.

Q. How can researchers validate the structural integrity and purity of this compound in experimental settings?

- Methodological Answer :

- NMR Spectroscopy : Confirm bromine substitution at the 7-position (e.g., distinct aromatic proton splitting patterns) and Boc-group integrity (δ ~1.4 ppm for tert-butyl protons) .

- Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H]⁺) and isotopic patterns consistent with bromine.

- HPLC Purity : Use a C18 column with UV detection (λ = 280 nm for indole moiety) to ensure ≥95% purity.

Q. What role does this compound play in in vitro models of immune regulation?

- Methodological Answer : It serves as a modified tryptophan analog to study immune cell responses (e.g., T-cell suppression via tryptophan depletion). Experimental setups include:

- IDO Activity Assays : Measure kynurenine production via UV-spectroscopy in IDO-expressing cell lines (e.g., dendritic cells) .

- Dose-Response Curves : Test concentrations from 10 µM to 1 mM to assess half-maximal inhibitory effects on T-cell proliferation.

Advanced Research Questions

Q. What mechanistic insights can be gained by using this compound in studying IDO-mediated tryptophan catabolism?

- Methodological Answer :

- Competitive Inhibition Studies : Compare this compound’s Ki with natural substrates (e.g., L-tryptophan) using enzyme kinetics (Michaelis-Menten plots).

- Structural Modeling : Dock the compound into IDO’s active site (via X-ray crystallography or cryo-EM) to identify steric clashes or electronic effects from bromine substitution .

- Metabolite Profiling : Use LC-MS/MS to track downstream metabolites (e.g., kynurenine, quinolinic acid) in cell culture supernatants.

Q. How can contradictory data on the immunosuppressive effects of this compound in different experimental models be resolved?

- Methodological Answer :

- Model-Specific Variables : Test the compound in both murine (e.g., pregnancy models ) and humanized mouse models to assess species-specific IDO isoform interactions.

- Dose Optimization : Use pharmacokinetic studies (e.g., plasma half-life via LC-MS) to align in vivo dosing with in vitro IC₅₀ values.

- Multi-Omics Integration : Combine transcriptomics (e.g., IFN-γ-induced IDO expression) and metabolomics to identify confounding factors .

Q. What strategies optimize the use of this compound in in vivo studies to minimize off-target effects?

- Methodological Answer :

- Targeted Delivery : Encapsulate the compound in liposomes or PEGylated nanoparticles to enhance bioavailability and reduce renal clearance.

- Control Experiments : Use IDO-knockout mice to distinguish compound-specific effects from endogenous tryptophan metabolism.

- Toxicology Screening : Assess liver enzyme levels (ALT/AST) and renal function (creatinine) in longitudinal studies .

Methodological Frameworks for Research Design

Q. How should researchers design experiments to investigate this compound’s interactions with non-IDO targets (e.g., aryl hydrocarbon receptor)?

- Methodological Answer :

- Pull-Down Assays : Use biotinylated this compound with streptavidin beads to isolate binding partners from cell lysates.

- AhR Activation Assays : Measure CYP1A1 mRNA levels (via qPCR) in HepG2 cells treated with the compound .

- Cross-Validation : Compare results with known AhR ligands (e.g., FICZ) to confirm specificity.

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in high-throughput screens?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal curves (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values.

- ANOVA with Post-Hoc Tests : Compare treatment groups in multi-concentration experiments (e.g., Tukey’s HSD for pairwise comparisons).

- Machine Learning : Use random forest models to predict structure-activity relationships if combinatorial libraries are screened .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.